2-Phenyl-1,3-dithiolane

Descripción general

Descripción

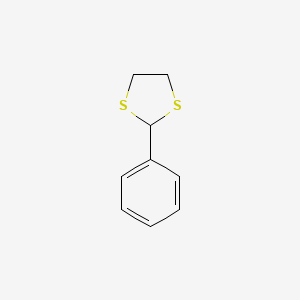

2-Phenyl-1,3-dithiolane is an organic compound characterized by a five-membered ring containing two sulfur atoms and one phenyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is often used as a building block in the synthesis of more complex molecules and has applications in various fields, including pharmaceuticals and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3-dithiolane can be synthesized through the dithioacetalization of benzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as silica-supported perchloric acid, can enhance the efficiency of the reaction .

Análisis De Reacciones Químicas

Oxidation Reactions

2-Phenyl-1,3-dithiolane undergoes selective oxidation to form sulfoxides and sulfones. Key reagents and outcomes include:

| Reagent System | Product | Diastereoselectivity | Reference |

|---|---|---|---|

| -BuOOH / | This compound monosulfoxide | High | |

| Sulfone derivatives | Not reported | ||

| Oxidative ring-opening products | Moderate |

-

Mechanistic Insight : Oxidation with -BuOOH and proceeds via a radical pathway, favoring monosulfoxide formation due to steric and electronic effects of the phenyl group .

Nucleophilic Addition and Ring-Opening

The dithiolane ring reacts with nucleophiles, leading to adducts or ring-opening products:

-

Key Observation : Methanol addition to 2-alkenyl-1,3-dithiolane dioxides (3h ) proceeds regioselectively, yielding monosubstituted products .

Deprotection and Functionalization

The dithiolane group serves as a protective moiety for carbonyl groups, removable under controlled conditions:

| Deprotection Method | Conditions | Outcome | Reference |

|---|---|---|---|

| /I | Aqueous, neutral pH with SDS | Regeneration of carbonyl compounds | |

| BrF | – | 1,1-Difluoromethyl alkanes |

Radical Coupling Reactions

This compound participates in oxidative alkyne difunctionalization:

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Terminal alkynes | β-Ketodithianes | 65–89 |

Comparative Reactivity with Dithianes

While 1,3-dithianes show similar reactivity, this compound exhibits distinct behavior:

| Property | 1,3-Dithiolane | 1,3-Dithiane |

|---|---|---|

| Ring Strain | Higher | Lower |

| Oxidation Rate | Faster | Slower |

| Stability to Acids | Moderate | High |

Environmental and Catalytic Effects

Aplicaciones Científicas De Investigación

Chemical Synthesis

Versatile Reagent

2-Phenyl-1,3-dithiolane serves as an acyl anion equivalent in organic synthesis. It is particularly useful for the preparation of various carbonyl compounds through reactions with aldehydes and ketones. The compound can be converted into thioacetals, which are valuable intermediates in synthetic organic chemistry .

Table 1: Synthetic Applications of this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Thioacetalization | Thioacetals | |

| Cross-coupling reactions | Aryl derivatives | |

| Dithioacetalization | Dithianes |

Catalysis

Catalytic Properties

The compound has been explored for its catalytic properties in various reactions. For instance, it has shown effectiveness as a catalyst for the thioacetalization of carbonyl compounds under mild conditions, leading to high yields . Additionally, studies indicate that this compound can facilitate palladium-catalyzed cross-coupling reactions with aryl bromides, enhancing the formation of complex organic molecules .

Medicinal Chemistry

Antimelanogenic Effects

Recent research has highlighted the potential of derivatives of this compound as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. A study synthesized several derivatives and evaluated their inhibitory activities against mushroom tyrosinase. Notably, one derivative exhibited a half-maximal inhibitory concentration (IC50) lower than that of established agents like kojic acid . This suggests its potential as a skin-whitening agent.

Table 2: Biological Activity of PDTM Derivatives

| Compound | IC50 (μM) | Comparison Agent | Reference |

|---|---|---|---|

| PDTM3 | 13.94 ± 1.76 | Kojic Acid (18.86) | |

| PDTM7-PDTM9 | Stronger than | Kojic Acid |

Environmental Applications

Radical Scavenging Activity

The environmental significance of this compound derivatives has also been investigated through their radical scavenging activities. In vitro assays demonstrated that these compounds can effectively neutralize free radicals, indicating potential applications in antioxidant formulations .

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing a series of (2-substituted phenyl-1,3-dithiolan-4-yl) methanol derivatives to evaluate their antimelanogenic effects. The results indicated that certain derivatives significantly inhibited tyrosinase activity in B16F10 melanoma cells without cytotoxic effects. This study underscores the therapeutic potential of dithiolane derivatives in dermatological applications .

Case Study 2: Cross-Coupling Reactions

Research involving palladium-catalyzed cross-coupling reactions demonstrated the utility of this compound as a reagent for synthesizing complex aryl compounds. The methodology highlighted its efficiency in forming C-C bonds under mild conditions, showcasing its relevance in pharmaceutical development and organic synthesis .

Mecanismo De Acción

The mechanism of action of 2-Phenyl-1,3-dithiolane involves its ability to form stable complexes with metal ions, which can facilitate various chemical transformations. For example, in hydrolysis reactions, the compound forms a 1:1 adduct with metal ions, followed by a slow ring-opening step that leads to the formation of the corresponding aldehyde or ketone . This property makes it a valuable reagent in organic synthesis and catalysis.

Comparación Con Compuestos Similares

1,3-Dithiane: Similar to 2-Phenyl-1,3-dithiolane but with a six-membered ring.

2-Phenyl-1,3-dithiane: Contains an additional methylene group compared to this compound.

1,3-Dithiolane-1-oxide: An oxidized form of 1,3-dithiolane with a sulfoxide group.

Uniqueness: this compound is unique due to its five-membered ring structure, which imparts distinct reactivity compared to its six-membered counterparts. Its ability to form stable complexes with metal ions and undergo selective oxidation makes it a versatile compound in synthetic chemistry.

Actividad Biológica

2-Phenyl-1,3-dithiolane is an organic compound notable for its five-membered ring structure containing two sulfur atoms and a phenyl group. Its unique properties make it a significant subject of study in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the phenyl group at the C2 position enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis. The compound can interact with metal ions such as thallium (III), mercury (II), and silver (I), forming stable adducts that influence its biological activity.

Interaction with Metal Ions

This compound primarily targets metal ions, leading to the formation of 1:1 adducts that promote hydrolysis. This interaction is crucial for its biochemical pathways and potential therapeutic effects. The compound's hydrolysis is facilitated by the presence of specific metal ions, which can alter its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these derivatives can inhibit both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 10 mm to 20 mm . The mechanism behind this antimicrobial effect may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Properties

Preliminary studies suggest that this compound derivatives may possess anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of apoptotic pathways. Further research is needed to elucidate specific pathways involved in these effects.

Research Findings and Case Studies

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against various pathogens. The results demonstrated that these compounds significantly reduced bacterial mobility and viability compared to untreated controls. This suggests potential applications in medical devices and antimicrobial systems .

Case Study: Anticancer Activity

In vitro studies on cancer cell lines showed that treatment with this compound derivatives resulted in increased levels of pro-apoptotic markers such as Bax and caspases while decreasing anti-apoptotic markers like Bcl-2. These findings indicate that these compounds may trigger apoptotic pathways in cancer cells.

Propiedades

IUPAC Name |

2-phenyl-1,3-dithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBPDPLCHXWHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1028844-22-5 | |

| Record name | 1,3-Dithiolane, 2-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028844-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30204695 | |

| Record name | 1,3-Dithiolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-55-7 | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FVQ28Z7PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-Phenyl-1,3-dithiolane influence its reactivity?

A1: The presence of the phenyl group at the C2 position of the 1,3-dithiolane ring significantly impacts its reactivity. Research has shown that the phenyl group introduces steric hindrance, influencing the stereoselectivity of oxidation reactions. For instance, oxidation of this compound with sodium metaperiodate or m-chloroperoxybenzoic acid predominantly yields the trans-1-oxide. This selectivity arises from the oxidant preferentially attacking from the less hindered side of the molecule, opposite the bulky phenyl group. []

Q2: Can this compound be hydrolyzed, and what factors influence this process?

A2: Yes, this compound can undergo hydrolysis, and this process can be significantly accelerated by metal ions such as mercury(II) and thallium(III). [, ] The kinetics of these metal ion-promoted hydrolyses are complex and depend on factors like pH, anion concentration, and the specific metal ion involved. Studies suggest that the reaction proceeds through the formation of a metal ion-dithiolane adduct, followed by a slow ring-opening step.

Q3: How does the presence of the sulfur atoms in this compound affect its interaction with metal ions?

A3: The sulfur atoms in this compound act as donor atoms, enabling the molecule to form stable complexes with metal ions like mercury(I). [] This interaction is analogous to the behavior observed with other sulfur-containing ligands. The stability and stoichiometry of these complexes can vary depending on the specific metal ion and counterions present.

Q4: Has this compound been investigated as a substrate for enzymatic reactions?

A4: Yes, research has explored the biotransformation of this compound using enzymes like Toluene dioxygenase (TDO). [] TDO-catalyzed dioxygenation of this compound primarily yields the corresponding cis-dihydrodiol, with the cis-dihydrodiol sulfoxide identified as a minor product. These findings highlight the potential for utilizing enzymes to achieve regio- and stereoselective oxidations of this compound.

Q5: Can this compound undergo photosolvolysis?

A5: Yes, studies have demonstrated that 2-alkoxy-2-phenyl-1,3-dithiolanes, including 2-methoxy- and 2-ethoxy-2-phenyl-1,3-dithiolane, are susceptible to photosolvolysis. [] Irradiation with a low-pressure mercury lamp in a neutral aqueous solution leads to hydrolysis, producing the corresponding thioester. Interestingly, conducting the irradiation in an alcoholic solution facilitates alcohol exchange.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.